molecular formula C10H13BO4 B13600211 [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid

[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid

Cat. No.: B13600211
M. Wt: 208.02 g/mol
InChI Key: NHISKKAZMUCEDE-UHFFFAOYSA-N
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Description

[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with methyl chloroformate under suitable conditions. The reaction is usually carried out in an inert atmosphere, using basic conditions and an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is unique due to the presence of both methoxycarbonyl and dimethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific organic molecules and materials.

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

(3-methoxycarbonyl-2,4-dimethylphenyl)boronic acid

InChI

InChI=1S/C10H13BO4/c1-6-4-5-8(11(13)14)7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3

InChI Key

NHISKKAZMUCEDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C)C(=O)OC)C)(O)O

Origin of Product

United States

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